molecular formula C16H24N2O3 B13508112 Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate

Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate

Katalognummer: B13508112
Molekulargewicht: 292.37 g/mol
InChI-Schlüssel: CBQGRQMUIXZBTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a hydroxy group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-(1-hydroxy-2-methylpropan-2-yl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxy derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxy group and the piperazine ring are key functional groups that enable the compound to bind to enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • N-(1-(benzyloxy)-2-methylpropan-2-yl)-4-bromoaniline
  • 1-(Benzyloxycarbonyl)piperazine

Uniqueness

Benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate is unique due to the presence of both a hydroxy group and a piperazine ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C16H24N2O3

Molekulargewicht

292.37 g/mol

IUPAC-Name

benzyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,13-19)18-10-8-17(9-11-18)15(20)21-12-14-6-4-3-5-7-14/h3-7,19H,8-13H2,1-2H3

InChI-Schlüssel

CBQGRQMUIXZBTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CO)N1CCN(CC1)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.